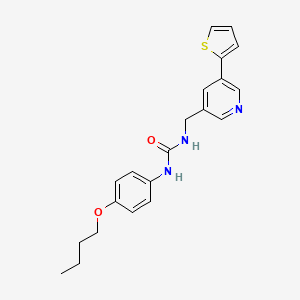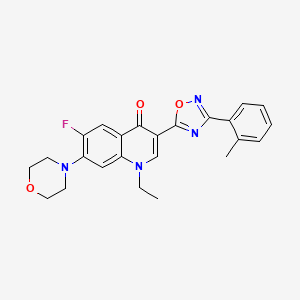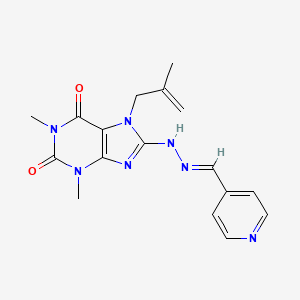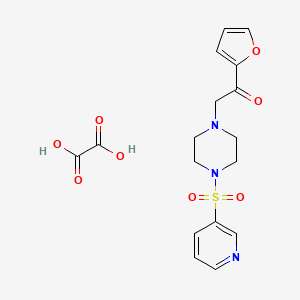![molecular formula C22H30N4O2 B2856416 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide CAS No. 1115876-76-0](/img/structure/B2856416.png)
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It has also been shown to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. This compound has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide involves a series of chemical reactions that lead to the formation of the final product. The initial step involves the reaction of 4-methylpiperidine and 2-bromo-3-chloropyrazine in the presence of a palladium catalyst to form 3-(4-methylpiperidin-1-yl)pyrazin-2-yl bromide. This intermediate is then reacted with 4-pentylbenzoic acid in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to improve cognitive function and memory in rodents. Additionally, this compound has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy-N-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-3-4-5-12-24-21(27)18-6-8-19(9-7-18)28-22-20(23-13-14-25-22)26-15-10-17(2)11-16-26/h6-9,13-14,17H,3-5,10-12,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMDCCCSWVGWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)



